MK-0608

説明

特性

IUPAC Name |

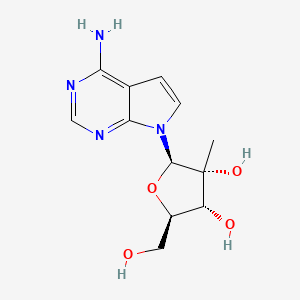

(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-12(19)8(18)7(4-17)20-11(12)16-3-2-6-9(13)14-5-15-10(6)16/h2-3,5,7-8,11,17-19H,4H2,1H3,(H2,13,14,15)/t7-,8-,11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZRJANZDIOOIF-GAJNKVMBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=CC3=C(N=CN=C32)N)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=CC3=C(N=CN=C32)N)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963208 |

Source

|

| Record name | 7-Deaza-2′-C-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443642-29-3 |

Source

|

| Record name | 7-Deaza-2′-C-methyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443642-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | MK 0608 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443642293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Deaza-2′-C-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK-0608 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QRR62J6WEF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MK-0608

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0608 is a potent, orally bioavailable nucleoside analog inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (NS5B). This document provides a comprehensive technical overview of the core mechanism of action of this compound, intended for researchers, scientists, and professionals involved in drug development. The information presented herein is compiled from various scientific publications and aims to provide a detailed understanding of the molecular interactions, inhibitory kinetics, and resistance profile of this compound.

Core Mechanism of Action

This compound, chemically known as 7-deaza-2'-C-methyladenosine, is a prodrug that requires intracellular phosphorylation to exert its antiviral activity.[1] The primary mechanism of action of this compound is the termination of viral RNA synthesis mediated by the HCV NS5B polymerase.

Upon entry into the host cell, this compound is metabolized by cellular kinases to its active 5'-triphosphate form, this compound-TP. This active metabolite then acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) substrate for the viral NS5B polymerase.

The key steps in the mechanism of action are:

-

Intracellular Phosphorylation: this compound is converted to its monophosphate, diphosphate, and ultimately its active triphosphate form by host cell kinases.

-

Competitive Inhibition: this compound-TP competes with endogenous ATP for the active site of the HCV NS5B polymerase.

-

Incorporation into Viral RNA: The NS5B polymerase incorporates this compound-monophosphate into the nascent viral RNA strand.

-

Chain Termination: Due to the presence of a methyl group at the 2'-C position of the ribose sugar, the incorporated this compound molecule lacks a 3'-hydroxyl group, which is essential for the formation of the subsequent phosphodiester bond. This leads to the immediate termination of RNA chain elongation.

Signaling Pathway Diagram

References

MK-0608: A Technical Guide to a Nucleoside Analog Inhibitor of Hepatitis C Virus

This technical guide provides an in-depth overview of MK-0608, a 2′-C-methyl-7-deaza-adenosine nucleoside analog developed as a potent inhibitor of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase (RdRp). The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, quantitative efficacy data, and the experimental protocols used for its evaluation.

Core Mechanism of Action

This compound is a prodrug that, upon entering a host cell, undergoes a series of transformations to become an active antiviral agent.[1] As a nucleoside analog, its structure mimics that of the natural adenosine nucleoside, allowing it to be recognized by cellular and viral enzymes.[2]

The activation process begins with intracellular phosphorylation, a three-step process catalyzed by host cell kinases.[1][3] This cascade converts this compound into its pharmacologically active 5'-triphosphate form (this compound-TP).[2][3] The active this compound-TP then acts as a competitive inhibitor of the viral HCV NS5B RNA-dependent RNA polymerase.[4] It is incorporated into the nascent viral RNA chain during replication.[3] This incorporation ultimately leads to the termination of viral genome synthesis, thereby inhibiting viral replication.[3][4]

A key structural feature of this compound is the 7-deaza modification on the adenosine base. This modification significantly improves the compound's pharmacokinetic properties by making it resistant to degradation by adenosine-metabolizing enzymes, which enhances its half-life and oral bioavailability compared to its parent compound, 2'-C-methyl-adenosine.[2]

Quantitative Data Summary

The antiviral activity and safety profile of this compound have been quantified in various preclinical studies. The data below summarizes its potency, cytotoxicity, and in vivo efficacy.

Table 1: In Vitro Activity and Cytotoxicity of this compound

| Parameter | Value | Assay System | Cell Line | Notes | Source |

| EC50 | 0.3 µM | HCV Subgenomic Replicon | Huh7 | 50% effective concentration for inhibiting viral RNA replication. | [4] |

| EC90 | 1.3 µM | HCV Subgenomic Replicon | Huh7 | 90% effective concentration for inhibiting viral RNA replication. | [4] |

| CC50 | >100 µM | Cytotoxicity Assay | Huh7 | 50% cytotoxic concentration; indicates low cellular toxicity. | [2][4] |

| Resistance Fold-Change | 30-fold | Replicon Assay | - | Loss of potency against the S282T mutation in NS5B polymerase. | [5] |

Table 2: In Vivo Efficacy of this compound in HCV-Infected Chimpanzees

| Dosing Regimen | Duration | Baseline Viral Load (IU/mL) | Average Viral Load Reduction (log10 IU/mL) | Notes | Source |

| 0.2 mg/kg/day (IV) | 7 days | Not Specified | ~1.0 | Intravenous administration. | [4] |

| 2 mg/kg/day (IV) | 7 days | Not Specified | >5.0 | Profound viral suppression with intravenous dosing. | [4][5] |

| 1 mg/kg/day (Oral) | 37 days | 3x106 to 9x106 | 4.6 | Oral administration in a chimpanzee with a high starting viral load. | [4] |

| 1 mg/kg/day (Oral) | 37 days | 1,110 to 12,900 | Below Limit of Quantification (<20 IU/mL) | Viral load fell below the limit of quantification in the second chimp. | [4][6] |

Experimental Protocols

The evaluation of this compound involves a series of standardized in vitro and in vivo assays to determine its efficacy, mechanism of action, and resistance profile.

In Vitro Phosphorylation Assay

This assay determines the efficiency of the intracellular conversion of this compound to its active triphosphate form.

-

Preparation of Cellular Extracts: Obtain S100 supernatant fractions from relevant cell lines (e.g., Huh-7 hepatoma cells) to serve as a source of cytosolic kinases.

-

Incubation: Incubate a known concentration of this compound with the cellular extract in a reaction buffer containing ATP and other necessary co-factors.

-

Time-Course Sampling: Collect aliquots from the reaction mixture at various time points (e.g., 0, 30, 60, 120 minutes).

-

Analysis by HPLC: Quench the reaction and analyze the samples using high-performance liquid chromatography (HPLC). Use established standards for this compound and its mono-, di-, and triphosphate forms to quantify the formation of each metabolite over time.

HCV Subgenomic Replicon Assay

This cell-based assay is the primary method for measuring the antiviral potency of compounds against HCV replication.[7]

-

Replicon Construction: Utilize a bicistronic subgenomic HCV replicon plasmid (e.g., genotype 1b).[2][8] This replicon contains the HCV non-structural proteins (NS3 to NS5B) necessary for replication and a selectable marker, such as the neomycin phosphotransferase gene (Neor).[7][9]

-

In Vitro Transcription: Linearize the plasmid and use a T7 RNA polymerase kit to generate replicon RNA transcripts.[10]

-

Electroporation: Electroporate the in vitro-transcribed RNA into Huh-7 human hepatoma cells.[10]

-

Drug Treatment: Plate the electroporated cells into 96-well plates containing serial dilutions of this compound.

-

Selection and Quantification:

-

Colony Formation Assay: For stable replicon selection, apply G418 to the culture medium.[10] After 3-4 weeks, count the number of G418-resistant colonies to determine the concentration of this compound that inhibits colony formation by 50% (EC50).[7]

-

Transient Assay: For transient assays, harvest cells after 72-96 hours. Extract total cellular RNA and quantify HCV RNA levels using a real-time RT-PCR (TaqMan) assay. The EC50 is calculated as the drug concentration that reduces HCV RNA levels by 50% compared to untreated controls.

-

Viral Load Quantification (TaqMan Assay)

This assay is used to measure the amount of HCV RNA in plasma samples from in vivo studies.[5][6]

-

RNA Extraction: Isolate total RNA from plasma or serum samples using a commercial viral RNA extraction kit.

-

Reaction Setup: Prepare a one-step real-time RT-PCR reaction mix. This includes primers and a TaqMan probe specific to a highly conserved region of the HCV 5' untranslated region (UTR), reverse transcriptase, and DNA polymerase.[6]

-

Internal Standard: Add a known quantity of an internal quantitation standard (QS) RNA to each sample prior to extraction to control for extraction efficiency and amplification inhibition.[11]

-

Real-Time RT-PCR: Perform reverse transcription followed by PCR amplification on a real-time PCR instrument. The instrument monitors the fluorescence emitted by the cleavage of the TaqMan probe, which is proportional to the amount of amplified product.

-

Quantification: Generate a standard curve using serial dilutions of a calibrated HCV RNA standard (e.g., WHO international standard).[6] The viral load of the unknown samples (in IU/mL) is determined by comparing their amplification cycle threshold (Ct) values to the standard curve.[11]

Resistance Mutation Analysis

This protocol is used to identify genetic changes in the HCV polymerase that confer resistance to this compound.

-

Sample Source: Use RNA extracted from either in vitro replicon cells cultured under selective pressure with this compound or from plasma samples of chimpanzees showing viral rebound during treatment.[5]

-

RT-PCR Amplification: Perform a reverse transcription reaction followed by PCR to amplify the full-length NS5B coding region of the HCV genome.

-

Sequencing: Purify the PCR product and perform direct DNA sequencing (Sanger sequencing) or next-generation sequencing.[12][13]

-

Sequence Analysis: Compare the obtained NS5B sequence to a wild-type reference sequence to identify amino acid substitutions. The S282T mutation is a known resistance-associated substitution for 2'-C-methyl nucleoside analogs like this compound.[4][5]

References

- 1. Substrate specificity and phosphorylation of antiviral and anticancer nucleoside analogues by human deoxyribonucleoside kinases and ribonucleoside kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell-Free Replication of the Hepatitis C Virus Subgenomic Replicon - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. A novel non-radioactive method for detection of nucleoside analog phosphorylation by 5'-nucleotidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an In-House TaqMan Real Time RT-PCR Assay to Quantify Hepatitis C Virus RNA in Serum and Peripheral Blood Mononuclear Cells in Patients With Chronic Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of a TaqMan Assay for the Six Major Genotypes of Hepatitis C Virus: Comparison With Commercial Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Characterization of Hepatitis C Virus Subgenomic Replicon Resistance to Cyclosporine In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wwwn.cdc.gov [wwwn.cdc.gov]

- 12. Identification of NS5B Resistance-Associated Mutations in Hepatitis C Virus Circulating in Treatment Naïve Vietnamese Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resistance mutations of NS3 and NS5b in treatment-naïve patients infected with hepatitis C virus in Santa Catarina and Rio Grande do Sul states, Brazil - PMC [pmc.ncbi.nlm.nih.gov]

MK-0608: A Technical Guide to its Inhibition of Hepatitis C Virus Replication

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis C virus (HCV) infection is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma. The development of direct-acting antivirals (DAAs) has revolutionized treatment, and among the key targets for these agents is the NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for viral replication. MK-0608 is a nucleoside analog inhibitor of the HCV NS5B polymerase. This document provides a comprehensive technical overview of this compound, including its mechanism of action, in vitro and in vivo efficacy, resistance profile, and the experimental protocols used for its evaluation.

Mechanism of Action

This compound is a 2'-C-methyl-7-deaza-adenosine analog. As a nucleoside analog, it acts as a prodrug that is metabolized within the host cell to its active triphosphate form. This active metabolite then competes with the natural nucleotide triphosphate for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase.[1] Upon incorporation, the 2'-C-methyl group on the ribose sugar sterically hinders the formation of the next phosphodiester bond, leading to premature chain termination of the elongating RNA strand.[2] This effectively halts viral RNA replication.

Quantitative Efficacy and Cytotoxicity

The antiviral activity and cellular toxicity of this compound have been evaluated in various in vitro and in vivo systems. The following tables summarize the key quantitative data.

In Vitro Efficacy and Cytotoxicity of this compound

| Parameter | Cell Line/System | HCV Genotype | Value | Reference(s) |

| EC50 | Subgenomic Replicon | 1b | 0.3 µM | [1] |

| EC90 | Subgenomic Replicon | 1b | 1.3 µM | [1] |

| CC50 | - | - | >100 µM | [1] |

| IC50 (triphosphate form) | Purified NS5B RdRp | 1b | 110 nM | [1] |

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration; IC50: 50% inhibitory concentration.

In Vivo Efficacy of this compound in HCV-Infected Chimpanzees

| Dosing Regimen | Duration | Baseline Viral Load (IU/mL) | Mean Viral Load Reduction (log10 IU/mL) | Reference(s) |

| 0.2 mg/kg/day (IV) | 7 days | - | 1.0 | [1] |

| 2 mg/kg/day (IV) | 7 days | - | >5.0 | [1] |

| 1 mg/kg/day (Oral) | 37 days | 1,110 - 12,900 | Below Limit of Quantification (<20 IU/mL) | [1] |

| 1 mg/kg/day (Oral) | 37 days | 3 x 10^6 - 9 x 10^6 | 4.6 | [1] |

Resistance Profile

The primary resistance-associated substitution (RAS) identified for this compound is the S282T mutation in the NS5B polymerase.[1][3] This mutation has been shown to confer a significant reduction in susceptibility to this compound.[3] However, the S282T mutation also appears to impair viral fitness, as evidenced by the reversion to the wild-type sequence after cessation of treatment in chimpanzee studies.[4] This suggests that in the absence of drug pressure, the wild-type virus outcompetes the resistant variant.

Experimental Protocols

HCV Subgenomic Replicon Assay

This cell-based assay is fundamental for evaluating the antiviral activity of compounds against HCV replication.

Objective: To determine the concentration of an antiviral compound that inhibits HCV RNA replication by 50% (EC50).

Materials:

-

Huh-7 human hepatoma cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) and a selectable marker (e.g., neomycin phosphotransferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), penicillin-streptomycin, and G418 (for stable cell line maintenance).

-

Test compound (this compound) at various concentrations.

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the HCV replicon-containing Huh-7 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of the test compound (this compound) in cell culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known HCV inhibitor).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified CO2 incubator.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity in each well using a luminometer. Luciferase expression is proportional to the level of HCV replicon RNA.

-

Data Analysis: Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the vehicle control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assessment (Parallel Assay):

-

Seed parental Huh-7 cells (without the replicon) in a separate 96-well plate.

-

Treat the cells with the same serial dilutions of the test compound.

-

After the incubation period, assess cell viability using a suitable method, such as an MTS or MTT assay.

-

Calculate the 50% cytotoxic concentration (CC50).

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Enzymatic Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.

Objective: To determine the concentration of the active form of an antiviral compound that inhibits the activity of the HCV NS5B polymerase by 50% (IC50).

Materials:

-

Purified recombinant HCV NS5B polymerase.

-

RNA template (e.g., a homopolymeric template like poly(A) or a heteropolymeric template).

-

RNA primer (if using a primer-dependent assay).

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP), including a radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP).

-

Active triphosphate form of the test compound (this compound-triphosphate).

-

Reaction buffer containing MgCl₂, DTT, and other necessary components.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the reaction buffer, purified NS5B polymerase, RNA template/primer, and varying concentrations of the test compound's triphosphate form.

-

Initiation of Reaction: Initiate the polymerase reaction by adding the mixture of rNTPs, including the radiolabeled nucleotide.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Termination and Precipitation: Stop the reaction and precipitate the newly synthesized radiolabeled RNA onto a filter plate.

-

Washing: Wash the filter plate to remove unincorporated radiolabeled nucleotides.

-

Quantification: Measure the radioactivity retained on the filter for each well using a scintillation counter. The amount of radioactivity is proportional to the polymerase activity.

-

Data Analysis: Calculate the percentage of inhibition of polymerase activity for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

HCV Replication Cycle and the Role of NS5B Polymerase

References

- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of the Hepatitis C Virus Polymerase; Mode of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]

- 4. Nucleoside inhibitor this compound mediates suppression of HCV replication for >30 days in chronically infected chimpanzees | HIV i-Base [i-base.info]

An In-depth Technical Guide to 2'-C-methyl-7-deaza-adenosine (MK-0608)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2'-C-methyl-7-deaza-adenosine, also known by its developmental code MK-0608, is a synthetic nucleoside analog of adenosine.[1][2] It has garnered significant interest in the scientific community for its potent antiviral properties, primarily acting as an inhibitor of viral RNA-dependent RNA polymerase (RdRp).[3][4] This document provides a comprehensive overview of its chemical structure, mechanism of action, biological activity, and relevant experimental data.

Chemical Structure and Properties

2'-C-methyl-7-deaza-adenosine is structurally characterized by two key modifications to the adenosine molecule: the addition of a methyl group at the 2' position of the ribose sugar and the replacement of the nitrogen atom at the 7th position of the purine ring with a carbon atom.[2] These modifications enhance its stability and influence its biological activity.[2]

Chemical Structure:

Caption: Chemical structure of 2'-C-methyl-7-deaza-adenosine.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆N₄O₄ | [][6][7] |

| Molecular Weight | 280.28 g/mol | [][6][7] |

| IUPAC Name | (2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol | [][6] |

| CAS Number | 443642-29-3 | [][6] |

| Synonyms | This compound, 7DMA, 2'-b-C-methyltubercidin | [1][] |

| Appearance | White Solid | [] |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile | [] |

| Melting Point | 222°C | [] |

| Boiling Point | 620.7±55.0°C (Predicted) | [] |

| Density | 1.75±0.1 g/cm³ (Predicted) | [] |

Mechanism of Action: Viral RNA Polymerase Inhibition

The primary antiviral mechanism of 2'-C-methyl-7-deaza-adenosine is the inhibition of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses.[3][4] Upon administration, the nucleoside analog is converted intracellularly to its active triphosphate form. This triphosphate metabolite then acts as a competitive inhibitor of the natural nucleotide triphosphate, leading to the termination of the elongating viral RNA chain.

Caption: Mechanism of action of 2'-C-methyl-7-deaza-adenosine.

Biological Activity and Efficacy

2'-C-methyl-7-deaza-adenosine has demonstrated potent antiviral activity against a range of RNA viruses. Its efficacy has been most extensively studied in the context of Hepatitis C Virus (HCV).

Table 2: In Vitro Efficacy Data

| Virus | Assay System | EC₅₀ (µM) | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Source |

| Hepatitis C Virus (HCV) Genotype 1b | Subgenomic Replicon | 0.3 | - | >100 | [] |

| HCV RdRp | Enzyme Assay | - | 1.9 | - | [] |

| West Nile Virus (WNV) | PS Cells | 0.33 ± 0.08 | - | >100 | [8] |

| West Nile Virus (WNV) | Vero Cells | 0.15 ± 0.05 | - | >100 | [8] |

| Dengue Virus (DENV) | - | - | - | - | [1] |

| Zika Virus (ZIKV) | - | - | - | - | [1] |

| Poliovirus | - | - | - | - | [1] |

EC₅₀: 50% effective concentration; IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration.

Despite its promising preclinical data, this compound was ultimately unsuccessful in clinical trials for the treatment of Hepatitis C.[1] Nevertheless, it remains a valuable tool in antiviral research.[1][9]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the literature. For specific parameters, refer to the original publications.

HCV Replicon Assay

This cell-based assay is used to determine the antiviral activity of a compound against HCV replication.

Caption: Workflow for an HCV replicon assay.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are cultured under standard conditions.

-

Plating: Cells are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: The cells are treated with a serial dilution of 2'-C-methyl-7-deaza-adenosine. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 48 to 72 hours.

-

RNA Quantification: Total cellular RNA is extracted, and the levels of HCV replicon RNA are quantified using a method such as quantitative real-time PCR (qRT-PCR).

-

Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC₅₀) is calculated.

RdRp Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of viral RNA-dependent RNA polymerase.

Methodology:

-

Reaction Mixture: A reaction mixture is prepared containing the purified recombinant viral RdRp, a template RNA, ribonucleotide triphosphates (including a labeled nucleotide, e.g., [α-³²P]GTP), and the test compound at various concentrations.

-

Initiation: The reaction is initiated by the addition of the enzyme or template.

-

Incubation: The reaction is allowed to proceed at an optimal temperature for a defined period.

-

Termination: The reaction is stopped, and the newly synthesized radiolabeled RNA is precipitated.

-

Quantification: The amount of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.

-

Data Analysis: The concentration of the compound that inhibits RdRp activity by 50% (IC₅₀) is determined.

Cytotoxicity Assay

This assay is crucial to determine the selectivity of the antiviral compound.

Methodology:

-

Cell Plating: Host cells (the same as used in the antiviral assay) are seeded in 96-well plates.

-

Compound Treatment: Cells are treated with a serial dilution of 2'-C-methyl-7-deaza-adenosine.

-

Incubation: Plates are incubated for the same duration as the antiviral assay.

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTS or MTT assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC₅₀) is calculated. The selectivity index (SI) is then determined by the ratio of CC₅₀ to EC₅₀.

Synthesis

The synthesis of 2'-C-methyl-7-deaza-adenosine typically involves the coupling of a protected 2'-C-methyl-ribofuranose derivative with a 7-deaza-adenine base, followed by deprotection steps.[10] For detailed synthetic schemes and procedures, researchers are directed to specialized organic chemistry literature.

Conclusion

2'-C-methyl-7-deaza-adenosine is a potent nucleoside analog with a well-defined mechanism of action against a variety of RNA viruses. While its clinical development for HCV was halted, it remains an invaluable research tool for studying viral replication and for the development of new antiviral therapies. Its extensive preclinical characterization provides a solid foundation for further investigation into its potential applications against other viral pathogens.

References

- 1. MK-608 - Wikipedia [en.wikipedia.org]

- 2. CAS 443642-29-3: 7-Deaza-2′-C-methyladenosine | CymitQuimica [cymitquimica.com]

- 3. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A 7-deaza-adenosine analog is a potent and selective inhibitor of hepatitis C virus replication with excellent pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Deaza-2'-C-methyladenosine | C12H16N4O4 | CID 3011893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to MK-0608: An RNA-Dependent RNA Polymerase Inhibitor

Introduction

This compound, also known as 7-deaza-2'-C-methyladenosine (7DMA), is a potent nucleoside analog inhibitor of viral RNA-dependent RNA polymerase (RdRp).[1] It was initially developed by Merck & Co. for the treatment of Hepatitis C Virus (HCV) and, despite showing promising preclinical activity, was ultimately unsuccessful in human clinical trials.[1] Subsequently, this compound has become a widely utilized tool in antiviral research, demonstrating inhibitory activity against a broad range of RNA viruses, including Flaviviruses like Dengue, Zika, West Nile, and tick-borne encephalitis virus, as well as poliovirus.[1][2][3] Its specific mechanism of action and well-characterized profile make it an important reference compound for the study of viral replication and the development of new antiviral agents.

Core Mechanism of Action: Chain Termination

This compound is a prodrug, meaning it must be metabolized within the host cell to its active form.[4] Cellular kinases phosphorylate this compound to its 5'-triphosphate derivative, 7-deaza-2′-C-methyladenosine triphosphate. This active metabolite mimics the natural adenosine triphosphate (ATP) and acts as a competitive substrate for the viral RdRp enzyme.[5]

The central mechanism of inhibition is RNA chain termination .[5][6] Once the viral RdRp incorporates the this compound triphosphate into the nascent viral RNA strand, the presence of the 2′-C-methyl group on the ribose sugar sterically prevents the formation of a phosphodiester bond with the next incoming nucleotide.[5][7] This effectively halts the elongation of the RNA chain, preventing the synthesis of functional viral genomes and thus inhibiting viral replication.[6][7] The 7-deaza modification in the purine base enhances the inhibitory potency against the HCV RdRp compared to its adenosine counterpart.[5]

Quantitative Data Presentation

The antiviral activity of this compound is quantified by its inhibitory concentration (IC50) in biochemical assays and its effective concentration (EC50) in cell-based systems.

Table 1: Biochemical Inhibition of Viral RdRp

This table summarizes the concentration of the active triphosphate form of this compound required to inhibit the purified viral polymerase enzyme by 50%.

| Target Enzyme | Inhibitor | IC50 Value | Reference |

| HCV RdRp (genotype 1b) | 5′-triphosphate of 2′-C-methyl-7-deaza-adenosine | 110 nM | [6] |

Table 2: Cell-Based Antiviral Activity

This table presents the concentration of this compound required to inhibit viral replication in cell culture by 50% (EC50), along with the concentration that causes 50% cytotoxicity to the host cells (CC50). The Selectivity Index (SI = CC50 / EC50) indicates the compound's therapeutic window.

| Virus | Cell Line | EC50 Value (µM) | CC50 Value (µM) | Selectivity Index (SI) | Reference |

| HCV (genotype 1b replicon) | Huh-7 | 0.3 | >100 | >333 | [6] |

| West Nile Virus (Eg-101) | Porcine Kidney (PS) | 0.33 ± 0.08 | >50 | >151 | [3] |

| West Nile Virus (13-104) | Porcine Kidney (PS) | 0.15 ± 0.05 | >50 | >333 | [3] |

| Zika Virus (MR766) | Vero E6 | ~5-15 | - | - | [2] |

| Dengue Virus | - | ~5-15 | - | - | [2] |

| Yellow Fever Virus | - | ~5-15 | - | - | [2] |

| Tick-Borne Encephalitis Virus | - | ~5-15 | - | - | [2] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to characterize this compound.

Biochemical RdRp Inhibition Assay

This assay directly measures the inhibitory effect of the compound's active form on the purified viral polymerase.

Objective: To determine the IC50 value of this compound triphosphate against a viral RdRp.

Methodology:

-

Enzyme Preparation: A recombinant, purified viral RdRp (e.g., HCV NS5B) is used.[8]

-

Reaction Mixture: The enzyme is incubated with a synthetic RNA template and a primer (e.g., a 32P-radiolabeled GpG primer).[8]

-

Initiation: The polymerization reaction is initiated by adding a mix of natural nucleotide triphosphates (NTPs) and varying concentrations of the inhibitor (this compound triphosphate). One of the natural NTPs is typically radiolabeled (e.g., [α-32P]UTP) for detection.

-

Incubation: The reaction proceeds for a set time (e.g., 90 minutes) at an optimal temperature (e.g., 30°C).[8]

-

Termination: The reaction is stopped by adding a chelating agent like EDTA.[8]

-

Analysis: The resulting RNA products are separated by size using denaturing polyacrylamide gel electrophoresis. The gel is then exposed to a phosphor screen or X-ray film.

-

Quantification: The intensity of the bands corresponding to the full-length RNA product is quantified. The IC50 is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Antiviral Assay (HCV Replicon System)

This assay measures the compound's ability to inhibit viral RNA replication within a cellular context, accounting for cell permeability and metabolic activation.

Objective: To determine the EC50 value of this compound in cells containing an HCV subgenomic replicon.

Methodology:

-

Cell Culture: Huh-7 cells stably harboring an HCV subgenomic replicon (e.g., genotype 1b) are used. These replicons often contain a reporter gene, such as luciferase, for easy quantification.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a serial dilution of this compound.[9]

-

Incubation: The plates are incubated for a period that allows for multiple rounds of replication (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO2).[10]

-

Quantification of Viral Replication:

-

Reporter Gene Assay: If a luciferase reporter is present, cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to viral replication, is measured with a luminometer.[9]

-

qRT-PCR: Total cellular RNA is extracted, and viral RNA levels are quantified using quantitative reverse transcription PCR (qRT-PCR) with primers specific to the viral genome.

-

-

Data Analysis: The percentage of inhibition is calculated relative to untreated control cells. The EC50 value is determined by fitting the dose-response data to a sigmoid curve.

Cytotoxicity Assay

This assay is performed in parallel with antiviral assays to ensure that the observed reduction in viral replication is not due to cell death.

Objective: To determine the CC50 value of this compound on the host cell line.

Methodology:

-

Cell Culture: Uninfected host cells (e.g., Huh-7) are seeded in multi-well plates at the same density as in the antiviral assay.

-

Compound Treatment: Cells are treated with the same serial dilution of this compound.

-

Incubation: Plates are incubated for the same duration as the antiviral assay.

-

Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay, such as:

-

MTS/XTT Assay: Measures the metabolic reduction of a tetrazolium salt by viable cells into a colored formazan product.

-

CellTiter-Glo® Assay: Measures the amount of ATP present, which is an indicator of metabolically active cells.[11]

-

-

Data Analysis: The CC50 is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.

Resistance

As with many direct-acting antivirals, viruses can develop resistance to this compound. For HCV, the primary resistance mutation identified through in vitro selection is the S282T substitution in the NS5B RdRp enzyme.[6] This mutation, located in the polymerase active site, reduces the enzyme's susceptibility to 2′-methyl-modified nucleosides, including this compound.[6] Interestingly, studies in chimpanzees showed that upon cessation of treatment, the viral population often reverted to the wild-type sequence, suggesting that the S282T mutation may confer a fitness cost to the virus in the absence of the drug.[12]

Conclusion

This compound is a well-defined inhibitor of viral RNA-dependent RNA polymerase that functions as a non-obligate chain terminator. Its potent in vitro activity against a wide array of RNA viruses, particularly HCV and various Flaviviruses, has been thoroughly documented. While its clinical development for HCV was halted, the extensive characterization of its mechanism, potency, and resistance profile has solidified its role as an invaluable reference compound and research tool. The detailed protocols and quantitative data associated with this compound continue to aid researchers in the discovery and development of novel nucleoside analog inhibitors to combat emerging and persistent viral threats.

References

- 1. MK-608 - Wikipedia [en.wikipedia.org]

- 2. The Viral Polymerase Inhibitor 7-Deaza-2’-C-Methyladenosine Is a Potent Inhibitor of In Vitro Zika Virus Replication and Delays Disease Progression in a Robust Mouse Infection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. mdpi.com [mdpi.com]

- 5. A 7-Deaza-Adenosine Analog Is a Potent and Selective Inhibitor of Hepatitis C Virus Replication with Excellent Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of viral RNA-dependent RNA polymerases with clinically relevant nucleotide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical Characterization of the Active Anti-Hepatitis C Virus Metabolites of 2,6-Diaminopurine Ribonucleoside Prodrug Compared to Sofosbuvir and BMS-986094 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiviral mechanism of preclinical antimalarial compounds possessing multiple antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]

In Vitro Antiviral Activity of MK-0608: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antiviral activity of MK-0608, a nucleoside analog with potent antiviral properties. The document details its efficacy against key viral targets, outlines the experimental methodologies used to determine its activity, and illustrates its mechanism of action.

Quantitative Antiviral Activity and Cytotoxicity

This compound has demonstrated significant antiviral activity against Hepatitis C Virus (HCV) and Infectious Pancreatic Necrosis Virus (IPNV). The following table summarizes the key quantitative data from in vitro studies.

| Virus Target | Assay System | Metric | Value | Reference |

| Hepatitis C Virus (HCV) Genotype 1b | Subgenomic Replicon Assay | EC50 | 0.3 µM | [1] |

| EC90 | 1.3 µM | [1] | ||

| Purified HCV RdRp Inhibition | IC50 | 110 nM | [1] | |

| Cytotoxicity Assay | CC50 | >100 µM | [1] | |

| Selectivity Index (SI) | >333 | Calculated | ||

| Infectious Pancreatic Necrosis Virus (IPNV) | Cell-based Assay | EC50 | 0.20 µM | |

| Cytotoxicity Assay | CC50 | ~53.6 µM | ||

| Selectivity Index (SI) | ~268 |

EC50 (50% Effective Concentration): The concentration of the compound that inhibits 50% of viral replication. EC90 (90% Effective Concentration): The concentration of the compound that inhibits 90% of viral replication. IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of the activity of a purified enzyme (in this case, HCV RNA-dependent RNA polymerase). CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC50/EC50, indicating the therapeutic window of the compound. A higher SI is desirable.

Mechanism of Action

This compound is a nucleoside analog, specifically 2′-C-methyl-7-deaza-adenosine. Its antiviral activity stems from its ability to act as a chain-terminating inhibitor of viral RNA-dependent RNA polymerase (RdRp). The proposed mechanism is as follows:

-

Cellular Uptake and Phosphorylation: this compound enters the host cell and is metabolized by cellular kinases to its active 5'-triphosphate form.

-

Competitive Inhibition: The triphosphate form of this compound competes with the natural nucleoside triphosphates for incorporation into the nascent viral RNA strand by the viral RdRp.

-

Chain Termination: Once incorporated, the 2'-C-methyl group on the ribose sugar of this compound sterically hinders the formation of the next phosphodiester bond, leading to the termination of RNA chain elongation. This premature termination prevents the synthesis of functional viral genomes and, consequently, inhibits viral replication.

The S282T mutation in the HCV NS5B polymerase has been identified as conferring resistance to 2'-C-methyl nucleoside inhibitors like this compound.[2]

References

MK-0608: A Technical Overview for the Treatment of HCV Genotype 1b

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of MK-0608, a nucleoside analog developed for the treatment of Hepatitis C Virus (HCV) genotype 1b. The document synthesizes key findings on its mechanism of action, antiviral efficacy, resistance profile, and the experimental protocols used in its evaluation.

Core Mechanism of Action

This compound, chemically known as 2′-C-methyl-7-deaza-adenosine, is a potent nucleoside analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase (RdRp).[1] As a prodrug, this compound is metabolized intracellularly to its active 5'-triphosphate form. This active metabolite then competes with natural nucleotides for incorporation into the nascent viral RNA strand. Upon incorporation, the 2'-C-methyl group acts as a chain terminator, preventing further elongation of the viral RNA and thereby halting viral replication.[1][2]

References

Discovery and development of MK-0608

An In-depth Technical Guide to the Discovery and Development of MK-0608

Abstract

This compound, chemically known as 2′-C-methyl-7-deaza-adenosine, is a nucleoside analog developed by Merck as a potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp), also known as non-structural protein 5B (NS5B).[1] This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It details the compound's in vitro and in vivo efficacy, pharmacokinetic profile, and resistance pathways. All quantitative data are summarized in tabular format, and key experimental protocols are described. The included diagrams, generated using the DOT language, visualize the molecular mechanism, experimental workflows, and resistance development logic. While showing robust antiviral activity in preclinical models, this compound did not advance through later stages of clinical trials.[2]

Chemical Properties

-

Compound Name: this compound

-

Systematic Name: 2′-C-methyl-7-deaza-adenosine[3]

-

Molecular Formula: C₁₂H₁₆N₄O₄[4]

-

Molecular Weight: 280.28 g/mol [4]

Mechanism of Action

This compound is a direct-acting antiviral agent that targets the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[1][5] As a nucleoside analog, this compound acts as a prodrug. Inside the host cell, it is converted by cellular kinases into its active 5'-triphosphate form. This active metabolite then competes with the natural adenosine triphosphate substrate for incorporation into the nascent viral RNA strand by the NS5B polymerase.[1] Upon incorporation, the 2'-C-methyl group on the ribose sugar sterically hinders the formation of the next phosphodiester bond, thereby acting as a chain terminator and halting viral RNA synthesis.[1][6]

Preclinical Development

The preclinical evaluation of this compound involved both in vitro cell-based assays and in vivo studies using the chimpanzee model of chronic HCV infection.

In Vitro Studies

This compound demonstrated potent and selective inhibition of HCV replication in the subgenomic replicon system. The compound was active against genotype 1b, with a favorable cytotoxicity profile.[1]

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell System | Notes |

|---|---|---|---|

| EC₅₀ | 0.3 µM | HCV Genotype 1b Replicon | 50% Effective Concentration[1][7] |

| EC₉₀ | 1.3 µM | HCV Genotype 1b Replicon | 90% Effective Concentration[1][7] |

| CC₅₀ | >100 µM | N/A | 50% Cytotoxic Concentration[1] |

| IC₅₀ | 110 nM | Purified HCV RdRp (Genotype 1b) | 50% Inhibitory Concentration (for triphosphate form)[1] |

In Vivo Studies

Efficacy was assessed in chimpanzees chronically infected with HCV genotype 1a.[1] Studies evaluated both intravenous (IV) and oral (PO) administration routes, showing significant, dose-dependent reductions in viral load.[1][8]

Table 2: In Vivo Efficacy of this compound in Chimpanzees (7-Day IV Dosing)

| Dose | Average Viral Load Reduction (log₁₀ IU/mL) |

|---|---|

| 0.2 mg/kg/day | 1.0[1] |

| 2 mg/kg/day | >5.0[1] |

Table 3: In Vivo Efficacy of this compound in Chimpanzees (37-Day Oral Dosing)

| Dose | Animal ID | Baseline Viral Load (IU/mL) | Viral Load Reduction (log₁₀) | Outcome |

|---|---|---|---|---|

| 1 mg/kg/day | Chimpanzee X4 | 3x10⁶ - 9x10⁶ | 4.6 | Significant viral suppression[1][5][7] |

| 1 mg/kg/day | Chimpanzee X6 | 1,110 - 12,900 | > Limit of Quantification | Viral load fell below 20 IU/mL[1][7][9] |

In a separate study involving four chimpanzees, once-daily oral dosing resulted in three of the four animals achieving undetectable HCV RNA levels (below 20 IU/mL) within 10 days.[3][8] The average viral load reduction across the cohort was 4.7 log₁₀.[3][8] Viral rebound was observed in all animals after dosing ceased.[3]

Pharmacokinetics

Pharmacokinetic studies in animal models indicated that this compound possessed properties suitable for oral administration.[7] Studies in chimpanzees revealed significant accumulation of the compound and its active metabolites in the liver, the primary site of HCV replication.[1]

Table 4: Pharmacokinetic and Distribution Parameters of this compound

| Parameter | Value / Observation | Species |

|---|---|---|

| Oral Bioavailability | 50% to 100% | Rats, Dogs, Rhesus Monkeys[7] |

| Plasma Half-Life | 9 hours | Dogs[7] |

| Plasma Half-Life | 14 hours | Rhesus Macaques[7] |

| Liver-to-Plasma Ratio | ~69-fold higher concentration in liver | Chimpanzees (24h post-first dose)[1] |

| Liver Accumulation | 2.1-fold higher concentration after 7th dose vs. 1st dose | Chimpanzees[1] |

Resistance Profile

The primary resistance mechanism identified for this compound involves a specific mutation in the HCV NS5B polymerase.

-

Mutation: An S282T substitution (serine to threonine at amino acid position 282) in the NS5B protein was found to confer resistance.[3]

-

Impact: This single mutation results in a 30-fold decrease in the in vitro potency of this compound in the replicon assay.[3]

-

Viral Fitness: The S282T mutant virus appears to be less fit than the wild-type virus. Following the cessation of this compound treatment in chimpanzees, the viral population reverted to the wild-type sequence, suggesting the mutation imparts a replicative disadvantage in the absence of drug pressure.[3][8]

Experimental Protocols

-

HCV Subgenomic Replicon Assay: This in vitro system utilizes human hepatoma cells (e.g., Huh-7) that contain a self-replicating HCV RNA molecule (a replicon). The replicon typically carries a selectable marker (e.g., neomycin resistance) and a reporter gene. To determine efficacy, cells are incubated with varying concentrations of this compound. The level of HCV RNA replication is then quantified, often by measuring reporter gene activity or via RT-qPCR, to calculate EC₅₀ and EC₉₀ values.[1]

-

Viral Load Quantification (TaqMan Assay): Plasma samples from chimpanzees were analyzed using the Roche COBAS TaqMan HCV test.[1][9] This is a real-time reverse transcription polymerase chain reaction (RT-PCR) assay that quantifies viral RNA. The lower limit of quantification for this assay was 20 IU/mL.[1][3]

-

Pharmacokinetic Analysis (LC-MS/MS): The concentration of this compound in plasma and liver tissue was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Samples were typically processed through solid-phase extraction to isolate the nucleoside analog and an internal standard (e.g., tubercidin) before analysis. For liver samples, tissue was homogenized and treated with acid phosphatase to convert any phosphorylated metabolites back to the parent nucleoside for total concentration measurement.[1]

Conclusion

This compound is a potent nucleoside inhibitor of the HCV NS5B polymerase that demonstrated robust, multi-log reductions in viral load in the chimpanzee model, both orally and intravenously.[1] It showed good oral bioavailability in multiple species and achieved high concentrations in the liver, the site of infection.[1][7] Despite this promising preclinical profile, its development was discontinued, and it did not emerge as a commercial therapy for HCV. The reasons for its failure in clinical trials are not detailed in the available literature but highlight the challenges of translating preclinical efficacy into safe and effective human therapeutics.[2]

References

- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Inhibitors of the Hepatitis C Virus RNA-Dependent RNA Polymerase NS5B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Nucleoside inhibitor this compound mediates suppression of HCV replication for >30 days in chronically infected chimpanzees | HIV i-Base [i-base.info]

- 9. researchgate.net [researchgate.net]

MK-0608: A Chain-Terminating Inhibitor of Hepatitis C Virus

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MK-0608, chemically known as 2'-C-methyl-7-deaza-adenosine, is a potent nucleoside analog inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp). Developed as a direct-acting antiviral agent, this compound functions as a chain terminator, effectively halting viral RNA replication. This technical guide provides a comprehensive overview of the core mechanism, in vitro and in vivo efficacy, and the experimental methodologies used to characterize this compound. The information is tailored for researchers, scientists, and professionals involved in drug development, presenting quantitative data in structured tables and visualizing key processes with detailed diagrams.

Mechanism of Action: Chain Termination

This compound is a prodrug that, once inside a hepatocyte, is metabolized to its active triphosphate form. This active metabolite, 2'-C-methyl-7-deaza-adenosine triphosphate, acts as a competitive inhibitor of the endogenous adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the HCV NS5B polymerase. The key structural feature of this compound is the 2'-C-methyl group on the ribose sugar. Upon incorporation into the growing RNA chain, this modification sterically hinders the formation of the subsequent phosphodiester bond, thereby preventing further elongation and leading to premature chain termination.

Caption: Mechanism of action of this compound as a chain-terminating inhibitor.

Quantitative Efficacy Data

The antiviral activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key efficacy parameters.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell System | Notes |

| EC50 | 0.3 µM | Subgenomic HCV genotype 1b replicon | 50% effective concentration for inhibiting viral RNA replication[1]. |

| EC90 | 1.3 µM | Subgenomic HCV genotype 1b replicon | 90% effective concentration for inhibiting viral RNA replication[1]. |

| IC50 | 110 nM | Purified HCV RdRp (genotype 1b) | 50% inhibitory concentration against the purified enzyme[2]. |

| CC50 | >100 µM | Not specified | 50% cytotoxic concentration, indicating low cytotoxicity[2]. |

Table 2: In Vivo Efficacy of this compound in HCV-Infected Chimpanzees

| Dosing Regimen | Duration | Mean Viral Load Reduction (log10 IU/mL) | Notes |

| 0.2 mg/kg/day (IV) | 7 days | 1.0 | Intravenous administration[1]. |

| 2 mg/kg/day (IV) | 7 days | >5.0 | Intravenous administration[1]. |

| 1 mg/kg/day (Oral) | 37 days | 4.6 | In a chimpanzee with a high starting viral load[1]. |

| 1 mg/kg/day (Oral) | 37 days | Below Limit of Quantification | In a chimpanzee with a lower starting viral load; viral load remained undetectable for at least 12 days after dosing ended[1]. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections describe representative protocols for the key experiments used to evaluate this compound.

HCV Subgenomic Replicon Assay

This cell-based assay is fundamental for determining the in vitro efficacy of anti-HCV compounds.

Caption: Workflow for an HCV subgenomic replicon assay.

Detailed Methodology:

-

Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic HCV replicon (e.g., genotype 1b) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared in the cell culture medium.

-

Treatment: Cells are seeded in 96-well plates and allowed to adhere. The medium is then replaced with the medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) alone.

-

Incubation: The plates are incubated for a defined period, typically 48 to 72 hours, to allow for HCV replication and the effect of the inhibitor to manifest.

-

RNA Extraction and Quantification: Total cellular RNA is extracted from the cells. The levels of HCV replicon RNA are quantified using a one-step quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay, often targeting a highly conserved region of the HCV genome like the 5' untranslated region.

-

Data Analysis: The percentage of inhibition of HCV RNA replication is calculated for each concentration of this compound relative to the vehicle-treated controls. The EC50 and EC90 values are then determined by fitting the dose-response data to a four-parameter logistic curve.

HCV RdRp Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the compound on the purified viral polymerase.

Detailed Methodology:

-

Enzyme and Template Preparation: Recombinant, purified HCV NS5B polymerase (often a C-terminally truncated form for improved solubility) is used. A synthetic RNA template, such as a homopolymeric template (e.g., poly(U)) with a corresponding primer, is prepared.

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl₂, NaCl, DTT, and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled rNTP for detection.

-

Inhibition Assay: The purified NS5B polymerase and the RNA template/primer are pre-incubated. The reaction is initiated by adding the rNTP mix and varying concentrations of the active triphosphate form of this compound.

-

Reaction and Termination: The reaction is allowed to proceed at an optimal temperature (e.g., 30°C) for a specific time. The reaction is then stopped by adding a solution containing EDTA.

-

Product Quantification: The newly synthesized RNA product is captured, for example, on a filter membrane, and the amount of incorporated labeled nucleotide is quantified using a scintillation counter or fluorescence reader.

-

Data Analysis: The percentage of inhibition of polymerase activity is calculated for each concentration of the inhibitor. The IC50 value is determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Chimpanzee Model for Efficacy Testing

Chimpanzees are the only non-human primate model that can be reliably infected with HCV and develop chronic infection, making them invaluable for in vivo efficacy studies.

References

Pharmacological Profile of MK-0608: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0608, also known as 2'-C-Methyl-7-deaza-adenosine, is a nucleoside analog that was investigated as a potential antiviral agent for the treatment of Hepatitis C Virus (HCV) infection. It functions as a direct-acting antiviral by targeting the HCV NS5B RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome. Although its development was discontinued, the pharmacological data gathered for this compound provides valuable insights into the development of nucleoside inhibitors for HCV and other viral diseases. This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo activity, and available pharmacokinetic and toxicological data.

Mechanism of Action

This compound is a prodrug that, upon entering a host cell, is metabolized by cellular kinases into its active triphosphate form. This active metabolite, 2'-C-Methyl-7-deaza-adenosine triphosphate, acts as a competitive inhibitor of the natural nucleotide substrates of the HCV NS5B polymerase.[1] By mimicking the natural adenosine triphosphate, it is incorporated into the nascent viral RNA strand. However, the 2'-C-methyl modification on the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond, leading to premature chain termination of the elongating RNA strand and thus halting viral replication.[1]

A key resistance mutation to 2'-C-methyl nucleosides, including this compound, has been identified at amino acid position 282 (S282T) in the NS5B polymerase.[2][3] This mutation confers a significant loss of potency to the inhibitor.[2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Assay Type | Parameter | Value | Cell Line / Enzyme | Genotype | Reference |

| HCV Subgenomic Replicon | EC50 | 0.3 µM | Huh-7 | 1b | [1] |

| HCV Subgenomic Replicon | EC90 | 1.3 µM | Huh-7 | 1b | [1] |

| HCV RdRp Inhibition | IC50 (triphosphate form) | 110 nM | Purified Enzyme | 1b | [1] |

| Cytotoxicity | CC50 | >100 µM | Huh-7 | N/A | [1] |

Table 2: In Vivo Efficacy of this compound in Chimpanzees

| Dosing Regimen | Duration | Viral Load Reduction (log10 IU/mL) | Animal Model | Reference |

| 0.2 mg/kg/day (IV) | 7 days | 1.0 | HCV-infected Chimpanzees | [1] |

| 2 mg/kg/day (IV) | 7 days | >5.0 | HCV-infected Chimpanzees | [1] |

| 1 mg/kg/day (Oral) | 37 days | 4.6 (in high baseline viral load) | HCV-infected Chimpanzees | [1] |

| 1 mg/kg/day (Oral) | 37 days | Below Limit of Quantification | HCV-infected Chimpanzees | [1] |

| 2 mg/kg (IV, single dose) | 1 day | ~3.0 | HCV-infected Chimpanzees | [2] |

| 2 mg/kg/day (IV) | 7 days | 5.7 | HCV-infected Chimpanzees | [2][3] |

Table 3: Preclinical Pharmacokinetics of this compound

| Species | Parameter | Value | Dosing | Reference |

| Rat | Oral Bioavailability | Good (50-100%) | Oral | [1] |

| Dog | Oral Bioavailability | Good (50-100%) | Oral | [1] |

| Rhesus Monkey | Oral Bioavailability | Good (50-100%) | Oral | [1] |

| Dog | Plasma Half-life (t1/2) | 9 hours | Oral | [1] |

| Rhesus Monkey | Plasma Half-life (t1/2) | 14 hours | Oral | [1] |

| Rat | Active Triphosphate in Liver | ~12 µmol/kg (at 8h post-dose) | 2 mg/kg (Oral) | [1] |

| Chimpanzee | Plasma Concentration (24h post-dose) | ~50 nM (after 1st dose) | 1 mg/kg (Oral) | [1] |

| Chimpanzee | Plasma Concentration (24h post-dose) | Increased ~2.5-fold (after 7th dose) | 1 mg/kg (Oral) | [1] |

Table 4: Toxicology Data for this compound

| Test Type | Species | Parameter | Value | Reference |

| Acute Oral Toxicity | Mouse | LD50 | >2,000 mg/kg | [1] |

Experimental Protocols

HCV Subgenomic Replicon Assay

This assay is a cell-based method to determine the inhibitory effect of a compound on HCV RNA replication.

Detailed Methodology (Representative):

-

Cell Culture: Huh-7 cells harboring an HCV genotype 1b subgenomic replicon, which includes a neomycin resistance gene, are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 to maintain the replicon.

-

Assay Setup: Cells are seeded into 96-well plates. After cell attachment, the medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The plates are incubated for 48 to 72 hours at 37°C in a 5% CO2 atmosphere.

-

Quantification of Replication:

-

Luciferase Reporter: If the replicon contains a luciferase reporter gene, cell lysates are prepared, and luciferase activity is measured using a luminometer.

-

RT-qPCR: Total cellular RNA is extracted, and HCV RNA levels are quantified using a one-step real-time reverse transcription-polymerase chain reaction (RT-qPCR) assay.

-

-

Data Analysis: The EC50 value, representing the concentration of this compound that inhibits 50% of HCV RNA replication, is calculated by plotting the percentage of inhibition against the log of the compound concentration.

HCV NS5B Polymerase Inhibition Assay

This is a biochemical assay to measure the direct inhibitory effect of the active form of a compound on the purified HCV RdRp enzyme.

Detailed Methodology (Representative):

-

Reaction Components: The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl₂, NaCl, DTT, and a non-ionic detergent. The reaction mixture includes the purified recombinant HCV NS5B polymerase, a suitable RNA template and primer (e.g., poly(A)/oligo(dT)), a mixture of unlabeled nucleotide triphosphates (ATP, CTP, GTP, UTP), and one radiolabeled nucleotide (e.g., [α-³³P]GTP or [³H]UTP).

-

Inhibitor Addition: The active triphosphate form of this compound is added to the reaction mixture at various concentrations.

-

Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a temperature optimal for enzyme activity (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Termination: The reaction is stopped by the addition of EDTA.

-

Product Quantification: The newly synthesized radiolabeled RNA is separated from the unincorporated radiolabeled nucleotides using methods such as filter binding assays (e.g., DE81 ion-exchange filters) or gel electrophoresis. The amount of incorporated radioactivity is then quantified using a scintillation counter or phosphorimager.

-

Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the polymerase activity by 50%, is determined from the dose-response curve.

Clinical Development Status

The clinical development of this compound was discontinued by Merck.[4][5] The decision was based on a review of available data and the evolving landscape of HCV treatment options.[4][5] As a result, there is a lack of publicly available data from human clinical trials for this compound.

Conclusion

This compound is a potent nucleoside inhibitor of the HCV NS5B polymerase with significant in vitro and in vivo antiviral activity demonstrated in preclinical studies. Its mechanism of action as a chain terminator, following intracellular phosphorylation to its active triphosphate form, is a well-established strategy for antiviral drug development. While the development of this compound was not pursued to market, the pharmacological data generated for this compound have contributed to the broader understanding of HCV virology and the development of next-generation direct-acting antivirals. The detailed profile presented here serves as a valuable technical resource for researchers in the fields of virology and medicinal chemistry.

References

- 1. Robust Antiviral Efficacy upon Administration of a Nucleoside Analog to Hepatitis C Virus-Infected Chimpanzees - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nucleoside Inhibitor this compound Mediates Suppression of HCV Replication for >30 Days in Chronically Infected Chimpanzees [natap.org]

- 3. Nucleoside inhibitor this compound mediates suppression of HCV replication for >30 days in chronically infected chimpanzees | HIV i-Base [i-base.info]

- 4. merck.com [merck.com]

- 5. Merck & Co. Terminates Hep C Development Programs - BioSpace [biospace.com]

The Cellular Journey of MK-0608: An In-depth Guide to its Metabolic Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-0608, a 2'-C-methyl-7-deaza-adenosine nucleoside analog, has demonstrated potent antiviral activity, particularly against the Hepatitis C Virus (HCV).[1] Like many nucleoside analogs, this compound is a prodrug that must undergo intracellular phosphorylation to its active 5'-triphosphate form (this compound-TP) to exert its therapeutic effect. This triphosphate analog acts as a chain terminator for the viral RNA-dependent RNA polymerase (RdRp), thereby inhibiting viral replication.[1] Understanding the cellular metabolism of this compound is paramount for optimizing its therapeutic efficacy and for the development of next-generation antiviral agents. This technical guide provides a comprehensive overview of the metabolic activation of this compound, including quantitative data on its phosphorylation, detailed experimental protocols for its analysis, and visual representations of the key pathways and workflows.

Data Presentation: Intracellular Phosphorylation of this compound

The efficiency of the intracellular conversion of this compound to its active triphosphate form is a critical determinant of its antiviral potency. The following tables summarize the available quantitative data on the metabolism and activity of this compound.

| Parameter | Value | Cell Line/System | Reference |

| EC50 | 0.3 µM | HCV Genotype 1b Replicon | [1] |

| EC90 | 1.3 µM | HCV Genotype 1b Replicon | [1] |

| CC50 | >100 µM | Not specified | [1] |

| IC50 (this compound-TP) | 110 nM | Purified HCV RdRp (Genotype 1b) | [1] |

| Species/Cell Line | Treatment | Time Point | This compound-TP Level | % of Total Intracellular Drug | Reference |

| Replicon-containing Huh-7 cells | Incubation with this compound | Not specified | Not specified | ~80% | [1] |

| Rats | 2 mg/kg oral dose | 8 hours post-dose | ~12 µmol/kg liver | ~50% | [1] |

Signaling Pathway: Metabolic Activation of this compound

The intracellular conversion of this compound to its active triphosphate form is a sequential process catalyzed by host cell kinases. The nucleoside analog first enters the cell, likely through nucleoside transporters, and is then subjected to three successive phosphorylation steps.

Caption: Intracellular phosphorylation pathway of this compound.

Experimental Protocols

The quantification of intracellular this compound and its phosphorylated metabolites requires sensitive and specific analytical methods. The following is a representative protocol synthesized from established methodologies for the analysis of intracellular nucleoside analogs.

Protocol: Quantification of Intracellular this compound Phosphates by LC-MS/MS

1. Cell Culture and Treatment:

-

Plate cells (e.g., Huh-7) in 6-well plates at a density of 1 x 10^6 cells/well and allow to adhere overnight.

-

Treat cells with the desired concentrations of this compound for the specified time points.

2. Cell Harvesting and Lysis:

-

Aspirate the culture medium and wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold 70% methanol to each well to lyse the cells and precipitate proteins.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex vigorously and incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.

3. Sample Clarification:

-

Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the intracellular metabolites.

4. Solid-Phase Extraction (SPE) for Metabolite Fractionation (Optional but Recommended):

-

Use a strong anion exchange (SAX) SPE cartridge.

-

Condition the cartridge with methanol followed by ultrapure water.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a low-salt buffer to remove neutral and weakly bound molecules, including the parent nucleoside (this compound).

-

Elute the monophosphate, diphosphate, and triphosphate fractions using buffers with increasing salt concentrations.

5. Enzymatic Dephosphorylation (Alternative to direct analysis of phosphorylated forms):

-

To quantify the total intracellular concentration of phosphorylated species, treat the clarified lysate or the eluted fractions with a non-specific phosphatase (e.g., acid phosphatase) to convert all phosphorylated forms back to the parent nucleoside, this compound.

6. LC-MS/MS Analysis:

-

Chromatography:

-

Use a C18 reversed-phase column with an ion-pairing agent (e.g., dimethylhexylamine) in the mobile phase to achieve separation of the highly polar phosphorylated metabolites.

-

Alternatively, for the analysis of the dephosphorylated product (this compound), a standard C18 column with a water/acetonitrile gradient containing formic acid can be used.

-

-

Mass Spectrometry:

-

Operate a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

-

Optimize the MRM transitions for this compound and its phosphorylated forms (or just this compound if dephosphorylation was performed).

-

Use a stable isotope-labeled internal standard for accurate quantification.

-

7. Data Analysis:

-

Generate a standard curve using known concentrations of this compound and its phosphorylated metabolites.

-

Quantify the amount of each metabolite in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the cell number or total protein concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for studying the intracellular metabolism of this compound.

Caption: Workflow for analyzing this compound metabolism.

Conclusion

The metabolic activation of this compound to its triphosphate form is a crucial step for its antiviral activity. This guide has provided a summary of the quantitative data available, a detailed representative protocol for the analysis of its intracellular metabolites, and visual diagrams of the metabolic pathway and experimental workflow. A thorough understanding of these processes is essential for the rational design of future nucleoside analog-based therapies with improved efficacy and metabolic profiles. Further research is warranted to elucidate the specific host kinases involved in the phosphorylation cascade and to obtain a more complete quantitative picture of all the phosphorylated intermediates.

References

Unveiling the Pharmacokinetic Profile of MK-0608: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction